molecular formula C17H13Cl2N3O3S B2555115 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 392243-95-7

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No. B2555115
CAS RN: 392243-95-7
M. Wt: 410.27
InChI Key: NWYWLTNHFSLQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, two carbon atoms, and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, as is common for similar compounds .

Scientific Research Applications

Synthesis and Characterization

Research has extensively covered the synthesis and characterization of thiadiazole derivatives, highlighting the structural diversity and adaptability of these compounds in various chemical contexts. For instance, the synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives demonstrated a convenient and fast method, confirming the versatility of thiadiazole compounds in chemical synthesis (Yu et al., 2014). Similarly, studies on the molecular structure of thiadiazole derivatives, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, have utilized various spectroscopic techniques and single-crystal X-ray diffraction for detailed structural analysis, offering insights into their potential applications in materials science and drug design (Kerru et al., 2019).

Antimicrobial and Antiviral Activities

Several studies have focused on the antimicrobial and antiviral properties of thiadiazole derivatives. For example, the synthesis and antiviral activity evaluation of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides against tobacco mosaic virus highlighted the potential of these compounds as bioactive agents (Chen et al., 2010). Additionally, thiadiazole derivatives have shown promising results in antimicrobial screening, suggesting their utility in combating bacterial and fungal infections (Desai et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzamide derivatives are used as inhibitors of certain enzymes .

properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3S/c1-24-13-6-3-9(7-14(13)25-2)15(23)20-17-22-21-16(26-17)11-5-4-10(18)8-12(11)19/h3-8H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYWLTNHFSLQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.